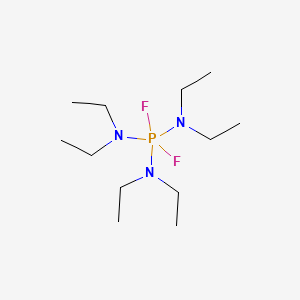

Tris(diethylamino)difluorophosphorane

Description

BenchChem offers high-quality Tris(diethylamino)difluorophosphorane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(diethylamino)difluorophosphorane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[bis(diethylamino)-difluoro-λ5-phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30F2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOLTNUEIBNNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(N(CC)CC)(N(CC)CC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30F2N3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375392 | |

| Record name | Tris(diethylamino)difluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32318-29-9 | |

| Record name | Tris(diethylamino)difluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tris(diethylamino)difluorophosphorane (CAS 32318-29-9): A Comprehensive Technical Guide on Properties and Applications in Fluorination Chemistry

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical development, profoundly altering metabolic stability, lipophilicity, and target binding affinity. Tris(diethylamino)difluorophosphorane (CAS 32318-29-9) , with the chemical formula C12H30F2N3P , has emerged as a highly specialized reagent in this domain[1]. Functioning primarily as a "masked fluoride anion donor," it enables controlled, mild release of fluoride ions in anhydrous environments. This characteristic makes it exceptionally valuable for initiating nucleophilic trifluoromethylation reactions, particularly those utilizing the Ruppert-Prakash reagent ( CF3SiMe3 )[2].

This whitepaper provides an in-depth analysis of the physical and chemical properties of Tris(diethylamino)difluorophosphorane, its mechanistic role in perfluoroalkylation, and validated experimental protocols for its application in synthetic workflows.

Physicochemical Properties

Understanding the fundamental properties of Tris(diethylamino)difluorophosphorane is critical for optimizing reaction conditions and ensuring reagent stability. The compound features a pentacoordinate phosphorus center, which dictates its reactivity profile and its ability to act as a fluoride source.

Table 1: Core Physical and Chemical Data

| Property | Value / Description |

| Chemical Name | Tris(diethylamino)difluorophosphorane |

| CAS Registry Number | 32318-29-9[3] |

| Molecular Formula | C12H30F2N3P [3] |

| Molecular Weight | 285.36 g/mol [3] |

| Structural Formula | (Et2N)3PF2 |

| Physical Form | Liquid/Low-melting solid (temperature dependent) |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH2Cl2 , Toluene) |

| Reactivity Profile | Mild fluoride donor; moisture-sensitive[1] |

Note: The compound must be handled under inert atmosphere (argon or nitrogen) to prevent premature hydrolysis of the P-F bonds.

Chemical Reactivity & Mechanistic Role

The Concept of the "Masked Fluoride Donor"

In organic synthesis, the use of naked fluoride ions (e.g., from TBAF or CsF) can often lead to unwanted side reactions, such as elimination (E2) or base-catalyzed degradation of sensitive substrates. Tris(diethylamino)difluorophosphorane circumvents this by acting as a masked fluoride anion donor[1][2]. The steric bulk of the three diethylamino groups stabilizes the pentavalent phosphorus center, allowing the controlled, equilibrium-driven dissociation of a fluoride ion.

Activation of the Ruppert-Prakash Reagent

The most prominent application of CAS 32318-29-9 is the catalytic initiation of trifluoromethylation[4]. When introduced to a mixture of an electrophile (like an aldehyde or ketone) and CF3SiMe3 , the phosphorane releases a trace amount of fluoride. This fluoride attacks the highly fluorophilic silicon atom of CF3SiMe3 , generating a reactive pentacoordinate silicate intermediate [CF3-SiMe3F]− . This intermediate subsequently transfers the nucleophilic CF3− group to the carbonyl carbon.

The causality behind choosing Tris(diethylamino)difluorophosphorane over TBAF lies in its anhydrous nature and mild basicity, which drastically reduces aldol condensation side-products in enolizable aldehydes[4].

Workflow Visualization: Fluoride-Initiated Trifluoromethylation

Figure 1: Mechanistic pathway of CF3 transfer initiated by Tris(diethylamino)difluorophosphorane.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the nucleophilic trifluoromethylation of benzaldehyde. The use of Tris(diethylamino)difluorophosphorane ensures high conversion rates without the need for harsh conditions.

Protocol: Catalytic Trifluoromethylation of Benzaldehyde

Objective: Synthesis of 2,2,2-trifluoro-1-phenylethanol. Rationale: Utilizing CAS 32318-29-9 as a catalytic initiator prevents the decomposition of the sensitive silyl ether intermediate, ensuring a clean reaction profile[4].

Materials Required:

-

Benzaldehyde (1.0 mmol, freshly distilled)

-

Trifluoromethyltrimethylsilane ( CF3SiMe3 , 1.2 mmol)

-

Tris(diethylamino)difluorophosphorane (0.05 mmol, 5 mol% catalyst)[2]

-

Anhydrous Tetrahydrofuran (THF, 5 mL)

-

1M TBAF in THF (for final deprotection)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry argon three times.

-

Substrate Addition: Inject anhydrous THF (5 mL) into the flask, followed by benzaldehyde (1.0 mmol) and CF3SiMe3 (1.2 mmol) via airtight syringes. Stir the mixture at 0 °C (ice bath).

-

Initiation: Slowly add Tris(diethylamino)difluorophosphorane (0.05 mmol) dropwise. Causality note: The reaction is highly exothermic upon initiation; maintaining 0 °C prevents the thermal degradation of the hypervalent silicon intermediate.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Reaction progress can be monitored via 19F NMR (disappearance of the CF3SiMe3 signal at ~ -67 ppm).

-

Desilylation: Once the intermediate silyl ether is fully formed, add 1.5 mL of 1M TBAF in THF and stir for 1 hour to cleave the O-Si bond, yielding the free alcohol.

-

Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with ethyl acetate ( 3×10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure 2,2,2-trifluoro-1-phenylethanol.

Handling, Stability, and Storage

Because Tris(diethylamino)difluorophosphorane contains reactive P-F bonds, it is highly susceptible to hydrolysis upon exposure to atmospheric moisture, which leads to the formation of phosphine oxides and hydrogen fluoride (HF)[1].

-

Storage: Store in a tightly sealed Schlenk tube or ampoule under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

-

Handling: All transfers must be performed using standard Schlenk line techniques or within a nitrogen-filled glovebox.

-

Safety: Wear appropriate PPE (nitrile gloves, safety goggles, and a lab coat). In case of accidental hydrolysis, treat the area with a mild basic solution (e.g., sodium bicarbonate) to neutralize any generated HF.

Sources

Mechanism of Tris(diethylamino)difluorophosphorane as a Masked Fluoride Anion Donor

A Technical Whitepaper on Controlled Fluoride Delivery for Perfluoroalkylation

Executive Summary

In the realm of organofluorine chemistry and drug development, the precise installation of trifluoromethyl (–CF₃) groups is a critical vector for modulating the lipophilicity, metabolic stability, and binding affinity of active pharmaceutical ingredients (APIs). While reagents like trifluoromethyltris(dialkylamino)phosphonium salts serve as excellent electrophilic or nucleophilic CF₃ sources, their activation strictly requires a fluoride anion initiator.

This whitepaper explores the mechanistic elegance of Tris(diethylamino)difluorophosphorane [(Et₂N)₃PF₂] as a "masked" fluoride anion donor. By maintaining a controlled, low steady-state concentration of naked fluoride, this reagent bypasses the hygroscopic and basicity-related side reactions that plague traditional fluoride sources (e.g., TBAF or CsF), offering an anhydrous, self-driven thermodynamic pathway for perfluoroalkylation.

The Challenge of Fluoride Delivery in Synthesis

The generation of the trifluoromethyl anion (CF₃⁻) from phosphonium or silane precursors requires a nucleophilic fluoride trigger. However, introducing fluoride into an organic reaction matrix presents two severe chemical challenges:

-

Hygroscopic Quenching: Naked fluoride sources, such as Tetrabutylammonium fluoride (TBAF), are notoriously hygroscopic. Trace water introduced by the fluoride source immediately protonates the generated CF₃⁻ anion, yielding fluoroform (CF₃H) and irreversibly quenching the reaction.

-

Undesired Basicity: High concentrations of dissolved fluoride act as strong Brønsted bases, leading to competitive elimination reactions (E2) or the degradation of base-sensitive functional groups on the target electrophile.

To solve this, synthetic chemists employ masked fluoride donors —compounds with covalent element-fluorine bonds that slowly release F⁻ in situ, ensuring the reaction matrix remains strictly anhydrous and neutral.

Chemical Profile & Mechanistic Pathway

Tris(diethylamino)difluorophosphorane, (Et₂N)₃PF₂ , exists as a stable, pentacoordinate phosphorane. Its utility relies on a highly specific mechanistic synergy when paired with trifluoromethyltris(dialkylamino)phosphonium bromides, such as [CF₃P(NEt₂)₃]⁺Br⁻ .

The Thermodynamic Sink Mechanism

The causality behind the high yields achieved with (Et₂N)₃PF₂ lies in the symmetry of its reaction byproducts. The mechanism proceeds via the following steps:

-

Equilibrium Dissociation: The masked donor undergoes a slight equilibrium shift to release a fluoride anion and a fluorophosphonium cation: (Et₂N)₃PF₂ ⇌ [(Et₂N)₃PF]⁺ + F⁻.

-

Nucleophilic Attack: The released F⁻ attacks the electrophilic phosphorus center of the CF₃ source, forming a transient pentacoordinate intermediate: [CF₃P(F)(NEt₂)₃].

-

α-Elimination: This intermediate rapidly collapses, ejecting the reactive CF₃⁻ anion.

-

Symmetric Byproduct Formation: Crucially, the remaining phosphorus fragment after CF₃⁻ ejection is [(Et₂N)₃PF]⁺—which is the exact same cation generated by the initial dissociation of the masked donor.

This symmetry acts as a thermodynamic sink, driving the equilibrium forward without cluttering the reaction matrix with mixed phosphorus species, thereby streamlining downstream purification.

Fig 1: Mechanism of masked fluoride release and symmetric byproduct formation.

Quantitative Data: Efficacy & Comparison

The superiority of (Et₂N)₃PF₂ over traditional fluoride sources is evident when evaluating both the reaction environment and the resulting yields of perfluoroalkylation .

Table 1: Comparison of Fluoride Donors in CF₃⁻ Generation

| Fluoride Donor | F⁻ Release Rate | Hygroscopicity | Primary Byproduct | Suitability for CF₃⁻ Generation |

| TBAF (Tetra-n-butylammonium fluoride) | Very High | Extremely High | TBA⁺ salts | Poor (Trace water quenches CF₃⁻ to CF₃H) |

| CsF (Cesium Fluoride) | Moderate (Heterogeneous) | High | Cs⁺ salts | Moderate (Requires high temp/additives) |

| TASF | High | Moderate | Sulfonium salts | Good (Requires careful handling) |

| (Et₂N)₃PF₂ | Controlled / Masked | Low | [(Et₂N)₃PF]⁺ | Excellent (Homogeneous, anhydrous) |

Table 2: Representative Yields of Trifluoromethylation using (Et₂N)₃PF₂ / [CF₃P(NEt₂)₃]Br

| Electrophile | Catalyst / Additive | Target Product | Isolated Yield (%) |

| Benzaldehyde | None | 2,2,2-Trifluoro-1-phenylethanol | 85 - 92% |

| Hexaiodobenzene | CuI | Pentakis(trifluoromethyl)phenoxide | ~80% (Combined) |

| Aryl Iodides | CuI | Aryl-CF₃ | 75 - 88% |

Experimental Workflow: Self-Validating Protocol

To ensure high fidelity in drug development applications, the following protocol for the Copper-Mediated Trifluoromethylation of Aryl Halides is designed as a self-validating system . By utilizing ¹⁹F NMR tracking, the scientist can unambiguously confirm the activation of the masked fluoride donor before committing valuable late-stage API intermediates to the reaction.

Reagents:

-

CF₃ Source: [CF₃P(NEt₂)₃]Br (1.2 equiv)

-

Masked F⁻ Donor: (Et₂N)₃PF₂ (1.2 equiv)

-

Transmetalation Agent: CuI (1.2 equiv)

-

Substrate: Aryl iodide (1.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Preparation of the Matrix: Inside an argon-filled glovebox, charge a flame-dried Schlenk flask with CuI and [CF₃P(NEt₂)₃]Br. Causality: The strict exclusion of moisture prevents the protonation of the fragile CF₃⁻ intermediate.

-

Solvent Addition: Add anhydrous DMF to form a homogeneous suspension.

-

Activation via Masked Fluoride: Add (Et₂N)₃PF₂ dropwise at room temperature. Causality: The slow release of F⁻ triggers the generation of CF₃⁻, which is immediately trapped by CuI to form the stable CF₃Cu complex. This prevents the decomposition of CF₃⁻ into difluorocarbene (:CF₂) and F⁻.

-

Validation Check (Critical Step): Monitor the reaction via ¹⁹F NMR. The protocol is self-validating: the disappearance of the CF₃ signal from the phosphonium salt (approx. -45 ppm) and the appearance of the CF₃Cu complex signal (approx. -28 ppm) confirms successful fluoride transfer. If the -45 ppm signal persists, do not proceed; increase stirring time.

-

Electrophile Introduction: Once activation is confirmed, add the Aryl iodide.

-

Coupling & Workup: Heat the mixture to 80 °C for 12 hours. Quench with water, extract with diethyl ether, and purify via flash chromatography.

Fig 2: Self-validating experimental workflow for Cu-mediated trifluoromethylation.

Conclusion

Tris(diethylamino)difluorophosphorane represents a masterclass in reagent design. By acting as a masked fluoride anion donor, it solves the inherent paradox of perfluoroalkylation: the need for a highly reactive nucleophilic trigger within a strictly anhydrous, non-basic environment. The generation of a symmetric thermodynamic byproduct ensures clean reaction profiles, making this system highly valuable for researchers scaling up fluorinated APIs.

References

-

Chernega, A. N., Kolomeitsev, A. A., Yagupolskij, Y. L., & Röschenthaler, G.-V. (1995). Molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides. Journal of Fluorine Chemistry, 70(2), 271-276.[Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.[Link]

Role of Tris(diethylamino)difluorophosphorane in organofluorine chemistry

An In-Depth Technical Guide to the Role of Tris(diethylamino)difluorophosphorane in Organofluorine Chemistry

Executive Overview

In modern organofluorine chemistry, the introduction of fluorine atoms or perfluoroalkyl groups into complex organic frameworks is frequently hindered by the high basicity of "naked" fluoride ions. Reagents like tetra-n-butylammonium fluoride (TBAF) often trigger unwanted E2 eliminations or substrate degradation. To circumvent this, hypervalent phosphorus compounds have emerged as precision tools. Tris(diethylamino)difluorophosphorane (CAS 32318-29-9) represents a critical advancement in this space, functioning as a "masked" fluoride anion donor.

As a Senior Application Scientist, I have designed this guide to dissect the mechanistic causality, synthesis, and application of Tris(diethylamino)difluorophosphorane. By understanding the thermodynamic equilibrium of this reagent, drug development professionals and synthetic chemists can achieve highly controlled nucleophilic fluorination and trifluoromethylation without compromising sensitive molecular architectures.

Physicochemical Profile and Structural Dynamics

Tris(diethylamino)difluorophosphorane, denoted as (Et₂N)₃PF₂, is a covalent P(V) species. Its utility stems from its ability to exist in a delicate equilibrium with its ionic counterpart, the tris(diethylamino)fluorophosphonium fluoride salt [(Et₂N)₃PF]⁺ F⁻. This structural duality is what allows it to act as a masked donor.

Table 1: Quantitative Physicochemical Data of (Et₂N)₃PF₂

| Property | Value / Characteristic |

| CAS Registry Number | 32318-29-9 [4] |

| Molecular Formula | C₁₂H₃₀F₂N₃P |

| Molecular Weight | 285.36 g/mol |

| Boiling Point | 43–49 °C (at 0.02 mmHg) |

| ³¹P NMR Signature | -58.8 ppm (triplet, J_P-F = 696 Hz) |

| Geometry | Distorted Trigonal Bipyramidal |

The "Masked Fluoride" Paradigm: Mechanistic Causality

The core challenge in using alkali metal fluorides (like CsF) or quaternary ammonium fluorides is their unmitigated basicity. When synthesizing complex pharmaceuticals, naked fluoride ions will readily abstract acidic protons rather than acting as nucleophiles.

Tris(diethylamino)difluorophosphorane solves this through attenuated basicity . The fluorine atoms are covalently bound to the electron-rich phosphorus center, which is sterically shielded by three bulky diethylamino groups. The fluoride is only released upon interaction with a strong electrophile or a highly Lewis acidic center. This controlled release mechanism was definitively proven when (Et₂N)₃PF₂ was utilized as a masked fluoride anion donor to activate trifluoromethyltris(dialkylamino)phosphonium bromides for the trifluoromethylation of benzaldehyde and copper(I) iodide [1].

Mechanism of (Et2N)3PF2 as a masked fluoride donor in trifluoromethylation.

Table 2: Comparative Analysis of Fluoride Sources

| Fluoride Source | Relative Basicity | Fluoride Release Profile | Primary Application |

| TBAF | Very High | Unmasked (Naked) | Silyl deprotection, aggressive S_N2 |

| CsF | High | Heterogeneous/Surface | Base-mediated cross-coupling |

| (Et₂N)₃PF₂ | Low | Masked (Equilibrium-driven) | Mild trifluoromethylation, sensitive substrates |

| DAST | Low | Deoxofluorination | Conversion of alcohols to fluorides |

Synthesis and Generation Protocols

To utilize (Et₂N)₃PF₂ effectively, one must either source it commercially or generate it in situ. The most robust method for its synthesis is the oxidative fluorination of tris(diethylamino)phosphine [2].

Protocol 1: Oxidative Fluorination of P(NEt₂)₃

Causality & Design: This protocol uses carbon tetrachloride (CCl₄) not merely as a solvent, but as a mild halogenating oxidant. It forms a transient Appel-type chlorophosphonium intermediate. The addition of an amine-hydrogen fluoride adduct (Et₃N·3HF) provides a soluble, less volatile fluoride source to displace the chloride, yielding the stable P(V) difluorophosphorane.

Self-Validating Checkpoint: The protocol relies on ³¹P NMR monitoring. The reaction is only advanced to the distillation phase when the P(III) signal (+118 ppm) is entirely consumed, ensuring no unreacted, highly nucleophilic phosphine remains to contaminate the final product.

Step-by-Step Methodology:

-

Preparation: Purge a highly dry, Teflon-lined reactor with Argon. Glassware should be avoided due to the presence of HF.

-

Oxidation Initiation: Dissolve 1.0 equivalent of P(NEt₂)₃ in an excess of anhydrous CCl₄.

-

Fluoride Introduction: Cool the reactor to 0 °C to manage the exotherm. Dropwise, add a mixture of Et₃N·3HF (1.1 equivalents of HF) and diethylamine. The low temperature prevents over-fluorination and the cleavage of the P-N bonds.

-

Equilibration: Allow the mixture to warm to room temperature (approx. 25 °C) and stir for 4 hours.

-

In-Process Analysis: Extract an aliquot and run a ³¹P NMR. Validate the presence of the -58.8 ppm triplet (J_P-F = 696 Hz).

-

Isolation: Remove volatiles under reduced pressure. Isolate (Et₂N)₃PF₂ via fractional distillation under high vacuum (collecting the fraction at 43–49 °C at 0.02 mmHg).

Step-by-step workflow for synthesizing (Et2N)3PF2 via oxidative fluorination.

Note: (Et₂N)₃PF₂ is also observed as a byproduct in the reaction of P(NEt₂)₃ with polyfluoroalkanethioamides, demonstrating its thermodynamic stability as a sink for fluorine and phosphorus in complex halogenated environments [3].

Application: Precision Trifluoromethylation of Electrophiles

The most impactful application of (Et₂N)₃PF₂ in drug development is its role in generating trifluoromethyl copper (CF₃Cu) species for the functionalization of aryl halides or carbonyls.

Protocol 2: Mild Trifluoromethylation Workflow

Causality & Design: Direct use of CF₃Br with CuI is notoriously inefficient due to the high bond dissociation energy of the C-Br bond. By first reacting CF₃Br with P(NEt₂)₃, we create a highly electrophilic phosphonium salt [CF₃P(NEt₂)₃]⁺ Br⁻. However, to release the CF₃⁻ anion to the copper catalyst, a fluoride source is required. Using (Et₂N)₃PF₂ provides this fluoride without introducing alkali metals that could cause the decomposition of the target electrophile (e.g., benzaldehyde).

Step-by-Step Methodology:

-

Salt Formation: In a Schlenk flask under Argon, react CF₃Br with P(NEt₂)₃ in anhydrous DMF to form [CF₃P(NEt₂)₃]⁺ Br⁻.

-

Catalyst Loading: Add 1.2 equivalents of CuI and the target electrophile (e.g., an aryl iodide or benzaldehyde).

-

Masked Fluoride Activation: Inject 1.1 equivalents of (Et₂N)₃PF₂ into the mixture at 0 °C.

-

Transmetalation: The difluorophosphorane slowly donates a fluoride ion to the phosphonium salt, forming a hypervalent intermediate that collapses to release CF₃⁻ directly into the coordination sphere of the copper.

-

Completion: Stir at room temperature for 12 hours, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

This self-validating system ensures that the highly reactive CF₃⁻ anion is never "free" in solution, but rather generated and consumed in a concerted catalytic pocket, leading to exceptionally high yields of the trifluoromethylated product with minimal side reactions.

References

-

Chernega, A. N., Kolomeitsev, A. A., Yagupolskij, Y. L., Gentzsch, A., & Röschenthaler, G.-V. "Molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides." Journal of Fluorine Chemistry (1995). 1

-

Riesel, L., Kant, M., & Hänel, J. "New approaches to PF compounds. Amine-HF-adducts as fluorinating agents in phosphorus chemistry." Journal of Fluorine Chemistry (1985). 2

-

Pikun, N. V., Mykhaylychenko, S. S., Rusanov, E., & Shermolovich, Y. "Reactions of polyfluoroalkanethioamides with tris(diethylamino)phosphine." ResearchGate (2013). 3

-

Benchchem. "Tris(diethylamino)difluorophosphorane | 32318-29-9". Benchchem Catalog. 4

Sources

Synthesis Pathways for Tris(diethylamino)difluorophosphorane: A Technical Guide to the Oxidative Fluorination of Hexa-alkylphosphorus Triamides

Introduction & Chemical Rationale

Tris(diethylamino)difluorophosphorane, formulated as (Et2N)3PF2 , is a highly specialized P(V) reagent utilized in advanced organofluorine chemistry. The synthesis of this difluorophosphorane relies on the controlled oxidative fluorination of its P(III) precursor, hexaethylphosphorous triamide ( (Et2N)3P ).

As a Senior Application Scientist, it is crucial to understand that the selection of a fluorinating agent is not arbitrary; it is dictated by the thermodynamic sink of the reaction and the nucleophilicity of the phosphorus center. The three diethylamino groups in (Et2N)3P donate significant electron density via their nitrogen lone pairs, drastically elevating the HOMO of the phosphorus atom[1]. This makes the P(III) center exceptionally reactive toward electrophilic halogen sources, necessitating highly controlled, self-validating experimental protocols to prevent over-oxidation or uncontrolled decomposition.

Mechanistic Pathways & Causality

The transformation from a P(III) triamide to a P(V) difluorophosphorane requires the formal addition of two fluorine atoms. This can be achieved through three distinct mechanistic pathways, each governed by different chemical causalities.

Figure 1: Synthesis pathways from (Et2N)3P to (Et2N)3PF2.

Pathway A: The Halocarbon / Amine-HF System

This pathway utilizes (such as Et3N⋅3HF )[2]. The causality here is rooted in an Appel-type mechanism. (Et2N)3P acts as a nucleophile, attacking a chlorine atom of CCl4 to form a chlorophosphonium intermediate, [(Et2N)3P-Cl]+ . The displaced CCl3− anion rapidly abstracts a proton from the amine-HF complex, generating chloroform ( CHCl3 ) and liberating active fluoride ions. These fluoride ions subsequently displace the chloride on the phosphorus center and provide the second fluorine equivalent for complete oxidation to (Et2N)3PF2 [2].

Pathway B: Desulfurative Fluorination

A more complex, cascade-driven approach involves the[3]. The causality is driven by the extreme thiophilicity of the P(III) center. The phosphorus atom attacks the thiocarbonyl sulfur, driving a desulfurization event that yields tris(diethylamino)phosphine sulfide ( (Et2N)3P=S ). Concurrently, the breakdown of the perfluoroalkyl chain releases active fluoride equivalents, which are captured by unreacted (Et2N)3P to form the target difluorophosphorane[4].

Pathway C: Direct Noble Gas Oxidation

For pristine synthesis without complex organic byproducts,[5]. The thermodynamic driving force is the reduction of Xe(II) to Xe(0). The reaction proceeds via a fluorophosphonium intermediate that rapidly collapses into the difluorophosphorane, releasing inert Xenon gas[6].

Quantitative Pathway Comparison

To facilitate experimental design, the quantitative metrics of these three pathways are summarized below:

| Synthesis Pathway | Primary Reagents | Reaction Mechanism | Kinetic Indicator | Major Byproducts | Scalability |

| Halocarbon / HF | CCl4 , Et3N⋅3HF | Appel-type oxidative addition | CHCl3 generation | CHCl3 , Et3N⋅HCl | High |

| Desulfurative | Polyfluoroalkanethioamides | Thiophilic abstraction | Viscosity / Color change | (Et2N)3P=S , Alkynes | Low |

| Noble Gas Oxidation | XeF2 , CH2Cl2 | Electrophilic fluorination | Xenon gas evolution | None (Xe gas escapes) | Medium |

Experimental Methodologies (Self-Validating Protocols)

Every protocol described herein is designed as a self-validating system, meaning the reaction provides intrinsic physical or spectroscopic feedback to confirm its progression.

Protocol A: Synthesis via the Halocarbon / HF System

This method is highly scalable and utilizes readily available reagents.

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of (Et2N)3P in 20 mL of anhydrous dichloromethane (DCM).

-

Fluoride Introduction: Add 11.0 mmol of Et3N⋅3HF via syringe. The mixture should remain clear.

-

Oxidation Initiation: Cool the flask to 0 °C using an ice bath. Dropwise, add 12.0 mmol of anhydrous CCl4 .

-

Self-Validation (Kinetic): As CCl4 is added, the reaction will exotherm slightly. The generation of CHCl3 can be monitored via in-situ IR or by taking aliquots for 1H NMR (singlet at ~7.26 ppm in CDCl3 ).

-

Completion & Isolation: Allow the reaction to warm to room temperature and stir for 3 hours. Remove the solvent and volatile CHCl3 under reduced pressure. Extract the residue with cold pentane to precipitate the Et3N⋅HCl byproduct. Filter and concentrate the filtrate to yield (Et2N)3PF2 .

Protocol B: Direct Oxidation via Xenon Difluoride

This method is ideal for generating high-purity analytical samples.

-

Preparation: Dissolve 5.0 mmol of (Et2N)3P in 15 mL of anhydrous acetonitrile in a rigorously dried PTFE or FEP flask (avoid glass if trace HF is suspected, though XeF2 is generally safe in dry glass).

-

Fluorination: Cool the solution to -40 °C. Slowly add a pre-chilled solution of 5.0 mmol XeF2 in acetonitrile.

-

Self-Validation (Visual): The immediate evolution of Xenon gas bubbles serves as a visual kinetic endpoint. The reaction is self-validating; once bubbling ceases, the oxidation is complete.

-

Isolation: Allow the mixture to warm to room temperature. Evaporate the solvent under high vacuum to obtain quantitatively pure (Et2N)3PF2 .

Analytical Validation

To confirm the structural integrity of the synthesized (Et2N)3PF2 , multinuclear NMR is mandatory.

-

31 P NMR: The starting material (Et2N)3P exhibits a singlet at approximately +118 ppm. Upon successful conversion to the P(V) difluorophosphorane, the phosphorus center couples with two equivalent spin-1/2 fluorine nuclei. This strictly validates the product by shifting the signal to the upfield region (typically -50 to -70 ppm) and splitting it into a distinct triplet with a large one-bond coupling constant ( 1JPF≈700−800 Hz ).

-

19 F NMR: The spectrum will display a clean doublet , mirroring the 1JPF coupling constant, confirming the presence of two equivalent fluorine atoms bound to a single phosphorus center.

References

-

Reactions of Polyfluoroalkanethioamides with Tris(diethylamino)phosphine Source: Russian Journal of Organic Chemistry (Pleiades Publishing / Springer) URL:[Link]

-

2-Hydroperfluoropropyl Azide - A Versatile Reagent for the Oxidative Fluorination of Organic Compounds of Trivalent Phosphorus Source: ResearchGate (ChemInform Abstract) URL:[Link]

-

Efficient Preparations of Fluorine Compounds Source: John Wiley & Sons URL:[Link]

Sources

An In-depth Technical Guide on Tris(diethylamino)difluorophosphorane: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(diethylamino)difluorophosphorane, a pentavalent organophosphorus compound, remains a molecule of significant interest yet underexplored potential. While its existence is confirmed in the chemical literature as a product in specific reactions, a comprehensive understanding of its thermodynamic stability and electronic properties is currently lacking. This technical guide aims to consolidate the available information, provide a framework for its characterization based on analogous compounds, and outline future research directions that could unlock its utility in various scientific domains, including drug development.

Introduction: The Enigmatic Nature of Tris(diethylamino)difluorophosphorane

Tris(diethylamino)difluorophosphorane, with the chemical formula (Et₂N)₃PF₂, belongs to the class of aminofluorophosphoranes. These compounds are characterized by a central phosphorus atom in a +5 oxidation state, bonded to both highly electronegative fluorine atoms and electron-donating amino groups. This unique combination of substituents is expected to impart a delicate balance of stability and reactivity, making it a potentially valuable reagent or building block in organic synthesis and materials science.

Despite its intriguing structure, a thorough investigation into the fundamental physicochemical properties of tris(diethylamino)difluorophosphorane has not been reported in publicly accessible literature. This guide, therefore, serves as a starting point for researchers, highlighting the knowledge gaps and proposing systematic approaches to elucidate its core characteristics.

Synthesis and Spectroscopic Characterization: A Proposed Workflow

A proposed experimental workflow for its synthesis and characterization is outlined below:

Figure 1: A proposed workflow for the synthesis and spectroscopic characterization of tris(diethylamino)difluorophosphorane.

Proposed Synthesis Protocol

-

Precursor Preparation: Tris(diethylamino)phosphine would be synthesized or obtained commercially.

-

Fluorination: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) Schlenk flask, a solution of tris(diethylamino)phosphine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) would be cooled to -78 °C.

-

Reagent Addition: A carefully controlled amount of a fluorinating agent, such as sulfur tetrafluoride (SF₄) or xenon difluoride (XeF₂), would be added portion-wise or as a gas.

-

Reaction Monitoring: The reaction progress would be monitored by ³¹P NMR spectroscopy to observe the disappearance of the P(III) starting material and the appearance of a new P(V) signal.

-

Workup and Purification: Upon completion, the reaction mixture would be carefully quenched and the product isolated. Purification could potentially be achieved through vacuum distillation or crystallization.

Spectroscopic Characterization

-

³¹P NMR Spectroscopy: This would be the most critical technique for confirming the formation of the desired product. The phosphorus atom in a pentavalent state is expected to have a characteristic chemical shift. The coupling to the two fluorine atoms should result in a triplet in the proton-decoupled ³¹P NMR spectrum.

-

¹⁹F NMR Spectroscopy: The fluorine spectrum would provide complementary information. The two equivalent fluorine atoms coupling to the phosphorus atom should produce a doublet.

-

¹H and ¹³C NMR Spectroscopy: These spectra would confirm the presence and structure of the diethylamino groups.

-

Infrared (IR) Spectroscopy: Characteristic P-F and P-N stretching vibrations would be expected in the IR spectrum.

-

Mass Spectrometry: The molecular weight and fragmentation pattern would be determined to confirm the identity of the compound.

Thermodynamic Stability: An Area Ripe for Investigation

The thermodynamic stability of tris(diethylamino)difluorophosphorane is a key parameter that would govern its handling, storage, and reactivity. There is currently no experimental or computational data available on its enthalpy of formation, Gibbs free energy of formation, or thermal decomposition profile.

Proposed Computational Approach

In the absence of experimental data, high-level quantum chemical calculations can provide valuable insights. Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to predict its thermodynamic properties.

Figure 2: A computational workflow for predicting the thermodynamic properties of tris(diethylamino)difluorophosphorane.

Expected Stability Trends

Based on general principles of organophosphorus chemistry, the following trends can be anticipated:

-

P-F Bonds: The strong, highly polar P-F bonds are expected to contribute significantly to the molecule's overall thermodynamic stability.

-

P-N Bonds: The P-N bonds will have a degree of π-character due to lone pair donation from the nitrogen atoms to the phosphorus center. The strength of these bonds will influence the rotational barriers around the P-N axis and the overall stability.

-

Thermal Decomposition: The likely decomposition pathways could involve the elimination of diethylamine or fluoride-containing species. The onset of decomposition would be a critical parameter to determine experimentally via techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Electronic Properties: Tuning Reactivity

The electronic properties of tris(diethylamino)difluorophosphorane will dictate its behavior as a Lewis acid/base, its reactivity in nucleophilic or electrophilic substitution reactions, and its potential as a ligand in coordination chemistry.

Key Electronic Descriptors

Computational chemistry can be used to predict several key electronic properties:

-

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The phosphorus center is expected to be highly electrophilic.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for understanding its reactivity and kinetic stability. A large HOMO-LUMO gap would suggest high stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the nature of the P-F and P-N bonds, including their polarity and the extent of lone pair donation from nitrogen to phosphorus.

-

Dipole Moment: The molecule is expected to possess a significant dipole moment due to the presence of the highly electronegative fluorine atoms.

Potential Applications Based on Electronic Properties

-

Fluorinating Agent: The presence of labile P-F bonds might allow it to act as a mild and selective fluorinating agent in organic synthesis.

-

Catalyst: The Lewis acidic phosphorus center could enable its use as a catalyst in various organic transformations.

-

Precursor for Phosphorus-Nitrogen Materials: The compound could serve as a molecular precursor for the synthesis of advanced materials containing phosphorus and nitrogen.

Conclusion and Future Outlook

Tris(diethylamino)difluorophosphorane represents a significant knowledge gap in the field of organophosphorus chemistry. The lack of fundamental data on its thermodynamic stability and electronic properties hinders its potential application. This guide has outlined a clear roadmap for future research, encompassing a proposed synthesis and characterization workflow, as well as computational approaches to predict its key physicochemical parameters.

A systematic investigation into this molecule is not only of fundamental scientific interest but also holds the promise of discovering a novel reagent with unique reactivity. For researchers in drug development and materials science, a deeper understanding of such underexplored chemical entities can open up new avenues for innovation. The scientific community is encouraged to pursue the synthesis and characterization of tris(diethylamino)difluorophosphorane to unlock its full potential.

References

-

Pikun, N. V., Mykhaylychenko, S. S., Rusanov, E. B., & Shermolovich, Y. G. (2013). Reactions of Polyfluoroalkanethioamides with Tris(diethylamino)phosphine. Russian Journal of Organic Chemistry, 49(11), 1641–1646. [Link]

Sources

Tris(diethylamino)difluorophosphorane: A Technical Guide on Reactivity, Safety, and Toxicity

Executive Summary

Tris(diethylamino)difluorophosphorane (TDFP) is a highly specialized organophosphorus reagent primarily utilized in advanced organic synthesis as a "masked fluoride anion donor." Due to its unique electronic structure, it plays a critical role in mediating nucleophilic perfluoroalkylation reactions, particularly in the activation of Ruppert-Prakash reagents (e.g., TMS-CF₃). However, the very properties that make TDFP synthetically valuable—its labile phosphorus-fluorine bonds—also render it highly reactive toward moisture, posing severe toxicological hazards. This whitepaper synthesizes the physicochemical properties, mechanistic utility, material safety data, and toxicity profile of TDFP to provide a comprehensive framework for researchers and drug development professionals.

Chemical Identity & Physicochemical Properties

Understanding the baseline physical properties of TDFP is essential for predicting its behavior in both synthetic environments and biological systems. The compound exists as a moisture-sensitive liquid that demands rigorous anhydrous handling.

| Property | Value / Description |

| Chemical Name | Tris(diethylamino)difluorophosphorane |

| CAS Registry Number | [1] |

| Molecular Formula | C₁₂H₃₀F₂N₃P |

| Molecular Weight | 285.36 g/mol |

| Appearance | Clear, colorless to pale yellow liquid |

| Boiling Point | ~75.00 °C (under reduced pressure)[2] |

| Solubility | Soluble in aprotic organic solvents (THF, DCM, Toluene); Reacts violently with water |

| Storage Requirements | Inert atmosphere (Argon/Nitrogen), 0–6 °C, strictly anhydrous |

Mechanistic Role: The "Masked Fluoride" Donor

In the realm of organofluorine chemistry, the controlled generation of the trifluoromethyl anion (CF₃⁻) is notoriously difficult due to its tendency to undergo α-elimination to yield difluorocarbene. TDFP circumvents this by acting as a controlled, "masked" source of fluoride ions.

As established by, TDFP exhibits a distorted tetrahedral bond configuration. In solution, the P-F bond can dissociate, providing a naked fluoride ion that acts as a potent nucleophile. When paired with (trifluoromethyl)trimethylsilane (TMS-CF₃), the fluoride ion attacks the silicon center, exploiting silicon's high fluorophilicity. This forms a pentacoordinate silicate intermediate, which subsequently transfers the CF₃ group to an electrophile (such as a carbonyl carbon)[3].

Figure 1: Mechanistic pathway of TDFP acting as a masked fluoride donor to activate TMS-CF₃.

Toxicity Profile & Pharmacokinetics

The toxicity of TDFP is biphasic, driven first by its immediate chemical reactivity and second by its systemic absorption.

Acute Toxicity & Corrosivity

TDFP is highly electrophilic at the phosphorus center. Upon contact with biological moisture (sweat, tears, mucous membranes, respiratory lining), TDFP undergoes rapid hydrolysis. The primary toxicological threat is not acetylcholinesterase inhibition (common in other organophosphates), but rather the stoichiometric release of Hydrogen Fluoride (HF) .

-

Dermal/Ocular: HF causes severe, deep-tissue liquefactive necrosis. Unlike standard acids that cause immediate surface coagulation, HF penetrates deeply before dissociating, causing delayed but excruciating pain.

-

Inhalation: Inhalation of TDFP vapors leads to the generation of HF in the lungs, resulting in acute pulmonary edema, chemical pneumonitis, and severe respiratory distress.

Systemic Toxicity (Hypocalcemia)

Once the fluoride ion enters the systemic circulation, it exhibits a profound affinity for divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). The precipitation of insoluble calcium fluoride (CaF₂) leads to rapid, life-threatening hypocalcemia and hypomagnesemia. This disrupts cellular action potentials, frequently culminating in fatal cardiac arrhythmias (e.g., ventricular fibrillation) if not aggressively treated with calcium gluconate.

Material Safety Data Sheet (MSDS) Core Elements

To ensure trust and safety in the laboratory, protocols must be self-validating. The following MSDS parameters are standardized for TDFP handling.

GHS Classification & Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |

| Reactivity Hazard | EUH014 | Reacts violently with water, liberating toxic gas (HF). |

Emergency Response Workflow

Because TDFP exposure equates to HF exposure, standard acid-burn protocols are insufficient. The immediate application of a calcium gradient is required to sequester the fluoride ions before they penetrate the fascia.

Figure 2: Emergency response workflow for TDFP exposure, prioritizing HF-specific mitigation.

Validated Experimental Protocol: TDFP-Mediated Trifluoromethylation

The following protocol details the use of TDFP as an initiator for the trifluoromethylation of benzaldehyde using TMS-CF₃. The causality behind the strict anhydrous conditions is the prevention of TDFP hydrolysis, which would not only destroy the catalyst but also protonate the CF₃⁻ intermediate, yielding fluoroform (CHF₃) instead of the desired product[3].

Reagents & Equipment

-

Tris(diethylamino)difluorophosphorane (TDFP) (10 mol% solution in THF)

-

(Trifluoromethyl)trimethylsilane (TMS-CF₃) (1.2 equivalents)

-

Benzaldehyde (1.0 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line apparatus, flame-dried glassware, and Argon gas.

Step-by-Step Methodology

-

Apparatus Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times. Causality: Eliminates surface-bound moisture that would prematurely hydrolyze TDFP into HF and phosphoramidic acid.

-

Substrate Loading: Inject benzaldehyde (1.0 mmol) and anhydrous THF (5.0 mL) into the flask against a positive pressure of Argon. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly inject TMS-CF₃ (1.2 mmol) into the stirring solution.

-

Initiation: Dropwise, add the TDFP solution (0.1 mmol). Causality: The slow addition controls the exothermic release of the fluoride ion, preventing thermal runaway and ensuring steady generation of the pentacoordinate silicate intermediate.

-

Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via Thin Layer Chromatography (TLC).

-

Quenching: Cool the flask back to 0 °C and carefully add 2.0 mL of 1M HCl. Causality: The initial reaction yields a silyl ether (TMS-protected alcohol). The acidic quench cleaves the Si-O bond, yielding the free α-(trifluoromethyl)benzyl alcohol.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

-

Chernega, A. N., Kolomeitsev, A. A., Yagupolskij, Y. L., Gentzsch, A., & Röschenthaler, G.-V. (1995). Molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides. Journal of Fluorine Chemistry, 70(2), 271-276. URL:[Link]

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. URL:[Link]

Sources

The Evolution of Nucleophilic Fluorination: A Technical Whitepaper on Tris(diethylamino)difluorophosphorane

Executive Summary

In the realm of late-stage functionalization and drug development, introducing a fluorine atom into a complex organic scaffold is notoriously challenging. The historical development of fluorinating agents has always been a balancing act between reactivity and selectivity. "Naked" fluoride sources, while highly reactive, suffer from extreme basicity and hygroscopicity, often leading to competitive elimination (E2) rather than the desired nucleophilic substitution (S_N2).

As an application scientist who has spent years optimizing these pathways, I have observed that the solution lies not in forcing naked fluorides to behave, but in masking them. Tris(diethylamino)difluorophosphorane (CAS 32318-29-9) [1] emerged as a revolutionary covalent phosphorane that acts as a highly controlled, masked fluoride anion donor. This whitepaper details its historical discovery, structural chemistry, and practical laboratory workflows, providing a comprehensive guide for researchers seeking reliable nucleophilic fluorination.

Historical Discovery and Mechanistic Evolution

The discovery of Tris(diethylamino)difluorophosphorane, (Et2N)3PF2 , is deeply intertwined with the development of phosphorus-mediated perfluoroalkylation. During the late 1980s and early 1990s, the synthesis of the Ruppert-Prakash reagent ( Me3SiCF3 ) drove researchers to investigate the interaction between hexa-alkylphosphorus triamides and trifluoromethyl bromide[2].

The pivotal breakthrough occurred when Chernega, Kolomeitsev, and colleagues (1995) isolated trifluoromethyltris(dialkylamino)phosphonium bromides. During their crystallographic and reactivity studies, they discovered that in the presence of fluoride anions, Tris(diethylamino)difluorophosphorane acted as a highly effective "masked fluoride anion donor"[3]. Single-crystal X-ray investigations of related phosphonium intermediates revealed a distorted tetrahedral bond configuration with an unusually long C-P bond, indicating a highly polarized environment primed for halogen exchange[3].

Subsequent studies further cemented its role in complex fluorination networks. For instance, Pikun et al. (2013) demonstrated that (Et2N)3PF2 is a major, stable byproduct when polyfluoroalkanethioamides react with tris(diethylamino)phosphine, highlighting the thermodynamic stability of the P-F bond in this specific electronic environment[4].

Structural Chemistry and the "Masked Fluoride" Mechanism

The Causality of Covalent Masking

In my experience, the hydration of ionic fluoride salts (like TBAF) is a persistent bottleneck. Attempting to dry TBAF often leads to Hofmann elimination of the tetrabutylammonium cation, rendering the reagent useless. By shifting to a covalent architecture like (Et2N)3PF2 , we bypass the hydration issue entirely.

The causality behind its efficacy is rooted in electronics: phosphorus has a high affinity for both oxygen and fluorine. However, the three electron-donating diethylamino groups enrich the electron density at the phosphorus center, stabilizing the P-F bonds against ambient moisture. The P-F bond remains covalent and unreactive until it encounters a strong electrophilic trigger (such as an alkyl triflate).

On-Demand Fluoride Release

When an electrophile approaches, the P-F bond polarizes. The phosphorus atom transitions toward the thermodynamically stable phosphoramide oxide state ( (Et2N)3P=O ), driving the transfer of the fluoride anion directly to the target substrate. This "on-demand" release ensures the local concentration of basic, naked F− remains negligible, effectively shutting down E2 elimination pathways.

Figure 1: Mechanistic pathway of masked fluoride transfer via (Et2N)3PF2.

Comparative Data Analysis

To truly appreciate the utility of (Et2N)3PF2 , it must be contextualized against standard fluorinating agents used in drug development.

Table 1: Comparative Efficacy of Fluoride Donors in Nucleophilic Aliphatic Fluorination

| Reagent | Nature of Fluoride | Basicity | Hygroscopicity | Typical Yield (S_N2) | Primary Drawback |

| TBAF | "Naked" Ionic | High | Extremely High | 40-60% | High E2 elimination, impossible to fully dry |

| CsF | Ionic Lattice | Moderate | High | 50-70% | Requires high temperatures and phase transfer catalysts |

| TASF | Sulfonium Salt | Low | Moderate | 75-85% | Expensive, limited commercial availability at scale |

| DAST | Electrophilic/Covalent | Low | High (Reacts w/ H₂O) | 70-90% | Highly hazardous, explosive potential upon heating |

| (Et2N)3PF2 | Covalent / Masked | Very Low | Low | 80-95% | Requires chromatographic removal of phosphine oxides |

Experimental Protocols & Workflows

Protocol: Self-Validating Nucleophilic Fluorination of Alkyl Triflates

Trustworthiness Note: This protocol is designed as a self-validating system. The formation of the (Et2N)3P=O byproduct can be monitored quantitatively via 31P NMR, providing an internal conversion metric that is entirely independent of the fluorinated product's isolation.

Materials Required:

-

Tris(diethylamino)difluorophosphorane (1.2 equivalents)

-

Alkyl triflate substrate (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Schlenk line apparatus (Argon/Nitrogen)

Step-by-Step Methodology:

-

Reagent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve (Et2N)3PF2 (1.2 eq) in anhydrous DCM (0.2 M concentration) and cool the mixture to -78°C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve the alkyl triflate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the phosphorane mixture over 15 minutes to prevent localized exothermic spikes.

-

Thermal Activation: Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature. Stir for 2 to 4 hours. The gradual warming ensures that the P-F bond polarization occurs synchronously with the S_N2 transition state.

-

In-Process Monitoring (Self-Validation): Extract a 0.1 mL aliquot, dilute in CDCl3 , and perform a quick 31P NMR. The starting phosphorane exhibits a distinct signal coupled to fluorine, whereas the byproduct (Et2N)3P=O appears as a sharp, distinct singlet. Integrate these peaks to confirm >95% conversion.

-

Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO4 , and concentrate. Purify via silica gel flash chromatography (hexane/ethyl acetate) to easily separate the non-polar fluorinated product from the highly polar (Et2N)3P=O byproduct.

Figure 2: Standardized laboratory workflow for nucleophilic fluorination.

Conclusion

The transition from volatile, basic, and unpredictable naked fluoride sources to stable, covalent masked donors represents a paradigm shift in synthetic organofluorine chemistry. Tris(diethylamino)difluorophosphorane stands as a testament to the power of electronic tuning in reagent design. By understanding the causality of its mechanism—specifically the thermodynamic driving force of phosphoramide oxide formation—researchers can leverage this reagent to achieve high-yielding, elimination-free nucleophilic fluorinations in complex drug development pipelines.

References

-

Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews - ACS Publications.2

-

Pikun, N. V., Mykhaylychenko, S. S., Rusanov, E., & Shermolovich, Y. (2013). Reactions of polyfluoroalkanethioamides with tris(diethylamino)phosphine. Russian Journal of Organic Chemistry.4

-

Chernega, A. N., Kolomeitsev, A. A., Yagupolskij, Y. L., & Röschenthaler, G.-V. (1995). Molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides. Journal of Fluorine Chemistry.3

-

Benchchem. Tris(diethylamino)difluorophosphorane | CAS 32318-29-9 Product Data.1

Sources

Tris(diethylamino)difluorophosphorane in Advanced Organic Synthesis: Mechanistic Insights and Applications as a Masked Fluoride Donor

Executive Summary

Tris(diethylamino)difluorophosphorane (TDFP), characterized by the chemical formula (Et2N)3PF2 (CAS: 32318-29-9), is a specialized organophosphorus reagent. In the landscape of advanced organic synthesis and late-stage functionalization of active pharmaceutical ingredients (APIs), TDFP is primarily leveraged as a masked fluoride anion donor ,[1]. By providing a controlled release of nucleophilic fluoride, it circumvents the destructive basicity associated with "naked" fluoride sources, making it an indispensable tool for sensitive perfluoroalkylation cascades and desulfurization-defluorination reactions,[2].

Mechanistic Causality: The "Masked" Fluoride Effect

A persistent challenge in organic synthesis is the dual nature of the fluoride ion ( F− ). While highly nucleophilic, "naked" fluoride sources like Tetrabutylammonium fluoride (TBAF) or Cesium Fluoride (CsF) are exceptionally basic. In complex drug development workflows, introducing these reagents often triggers unwanted E2 eliminations, aldol condensations, or the cleavage of sensitive protecting groups.

TDFP solves this thermodynamic dilemma through its structural geometry. Single-crystal X-ray studies reveal that TDFP exhibits a distorted bond configuration characterized by unusually long, labile P–F bonds[3]. The three equatorial diethylamino groups are strongly electron-donating; they pump electron density into the phosphorus center, stabilizing the phosphorane but weakening the apical phosphorus-fluorine bonds.

The Causality of Controlled Release: TDFP does not spontaneously dissociate into F− and a phosphonium cation. Instead, it requires a thermodynamic trigger—such as the presence of a strong oxophilic or thiophilic sink, or a transition metal catalyst—to release fluoride. This "masked" nature ensures that the concentration of free F− remains extremely low at any given moment, suppressing basic side-reactions while driving the desired nucleophilic fluorination or transmetalation forward[1].

Core Application I: Masked Fluoride Donor in Trifluoromethylation

One of the most critical applications of TDFP is its role in the synthesis of trifluoromethylated compounds. The introduction of the CF3 group is a cornerstone of medicinal chemistry, drastically improving the metabolic stability and lipophilicity of drug candidates.

When hexa-alkylphosphorus triamides react with bromotrifluoromethane ( CF3Br ), they form trifluoromethyltris(dialkylamino)phosphonium bromides[1]. In the presence of copper(I) iodide and an electrophile (such as benzaldehyde), TDFP is utilized as a masked fluoride anion donor[3],[1]. The controlled release of fluoride from TDFP facilitates the transfer of the CF3 group by activating the phosphonium species without destroying the sensitive Cu-CF3 catalytic intermediate.

Fig 1: Mechanism of trifluoromethylation utilizing TDFP as a masked fluoride donor.

Experimental Protocol 1: Copper-Mediated Trifluoromethylation

Self-Validating System: This protocol utilizes in-situ 19F NMR monitoring to verify the generation of the active catalyst prior to electrophile consumption, preventing reagent waste.

-

Preparation: In an argon-filled glovebox, charge a flame-dried Schlenk flask with CuI (1.0 equiv) and [CF3P(NEt2)3]+Br− (1.2 equiv) in anhydrous DMF (0.2 M).

-

Activation: Cool the mixture to -20 °C. Slowly add Tris(diethylamino)difluorophosphorane (TDFP) (1.2 equiv) dropwise. Causality: Maintaining a sub-zero temperature prevents the rapid thermal decomposition of the transient Cu-CF3 intermediate into non-reactive fluoro-copper species.

-

Validation Check: Withdraw a 0.1 mL aliquot under inert atmosphere and analyze via 19F NMR. The appearance of a distinct singlet at approximately -28 ppm confirms the successful formation of the Cu-CF3 complex.

-

Electrophile Addition: Add benzaldehyde (1.0 equiv) dropwise. Stir the reaction for 4 hours, allowing it to slowly warm to room temperature.

-

Isolation: Quench the reaction with saturated aqueous NH4Cl . Extract with diethyl ether ( 3×20 mL), dry over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel chromatography.

Core Application II: Desulfurization and Synthesis of Fluoro-aminoacetylenes

TDFP also emerges as a critical byproduct and active participant in the synthesis of complex fluorine-containing heterocycles. Research demonstrates that when polyfluoroalkanethioamides (e.g., morpholides of perfluorothiopropionic or perfluorothiobutyric acids) are treated with tris(diethylamino)phosphine, a profound structural rearrangement occurs[4],[2].

The phosphine executes a thiophilic attack on the thioamide, triggering a cascade of desulfurization and defluorination. This yields highly functionalized fluoro-containing aminoacetylenes, such as 4-(perfluoroalkan-1-yn-1-yl)morpholines[2]. The extruded sulfur and fluorine are captured by the phosphine, yielding tris(diethylamino)phosphine sulfide and TDFP[4]. The formation of TDFP acts as a thermodynamic sink; the high bond dissociation energy of the newly formed P–F bonds drives the equilibrium of this complex cascade forward.

Fig 2: Synthesis of fluoro-aminoacetylenes with TDFP generated as a byproduct.

Experimental Protocol 2: Synthesis of Fluoro-aminoacetylenes

-

Reagent Mixing: Dissolve the morpholide of perfluorothiopropionic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

-

Phosphine Addition: Add tris(diethylamino)phosphine (2.5 equiv) dropwise at 0 °C. Causality: An excess of the phosphine is strictly required because it serves a dual role: acting first as the desulfurizing agent, and second as the fluorine acceptor (forming TDFP) during the defluorination step[4].

-

Reaction Progression: Heat the mixture to reflux for 12 hours. Monitor the disappearance of the thioamide starting material via Thin Layer Chromatography (TLC) (Hexanes/EtOAc 4:1).

-

Product Isolation: Concentrate the reaction mixture under reduced pressure. The byproducts, tris(diethylamino)phosphine sulfide and TDFP, are highly volatile compared to the target aminoacetylene and can be separated via careful vacuum distillation or selective column chromatography.

Quantitative Data: Comparison of Fluoride Donors

To contextualize the utility of TDFP, it must be compared against standard fluoride sources used in organic synthesis. The table below summarizes the physicochemical properties that dictate reagent selection.

Table 1: Comparative Analysis of Fluoride Donors in Organic Synthesis

| Reagent | Chemical Formula | Nature of Fluoride | Hygroscopicity | Primary Use Case |

| TDFP | (Et2N)3PF2 | Masked, controlled release | Low | Sensitive trifluoromethylations, defluorination cascades |

| TASF | [(Me2N)3S]+[F2SiMe3]− | Anhydrous, "naked" | Moderate | Cleavage of silyl ethers, mild fluorination |

| TBAF | Bu4N+F− | Highly basic, naked | Very High | Routine desilylation (prone to causing E2 elimination) |

| CsF | CsF | Heterogeneous, basic | High | Base in cross-coupling, solid-liquid phase fluorination |

Conclusion

Tris(diethylamino)difluorophosphorane (TDFP) represents a triumph of rational reagent design. By masking the highly basic and reactive fluoride ion behind sterically demanding, electron-donating diethylamino groups, chemists can achieve precise, controlled fluorination and perfluoroalkylation. For drug development professionals, substituting traditional naked fluoride sources with TDFP can drastically improve functional group tolerance, reduce elimination byproducts, and streamline the late-stage functionalization of complex APIs.

References

-

Perfluoroalkylation with Organosilicon Reagents Chemical Reviews - ACS Publications URL:[Link]

-

Reactions of Polyfluoroalkanethioamides with Tris(diethylamino)phosphine Russian Journal of General Chemistry (Pleiades Publishing) URL: [Link]

-

An unusual reaction of a Reissert compound involving alkylation, rearrangement, S N Ar and SET processes ResearchGate URL:[Link]

-

Derivatives of polyfluoroalkanethioncarboxylic acids in synthesis of fluorine-containing heterocycles ResearchGate URL:[Link]

Sources

Unlocking the NMR Signatures of Tris(diethylamino)difluorophosphorane (TDAF): A Technical Guide

Executive Summary

Tris(diethylamino)difluorophosphorane (TDAF), chemically formulated as P(NEt2)3F2 , is a highly specialized pentavalent phosphorus reagent. In modern synthetic and medicinal chemistry, it is primarily utilized as a masked fluoride anion donor and a critical mediator in perfluoroalkylation reactions[1]. Because the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) drastically alters lipophilicity and metabolic stability, reagents like TDAF are indispensable in drug development.

To utilize TDAF effectively, researchers must be able to verify its structural integrity and purity. This whitepaper provides an in-depth analysis of the 19F and 31P Nuclear Magnetic Resonance (NMR) spectroscopic signatures of TDAF, detailing the structural causality behind its chemical shifts, the step-by-step methodology for high-fidelity spectral acquisition, and the self-validating principles required to confirm its identity.

Structural Causality & Apicophilicity

To understand the NMR spectra of TDAF, one must first analyze its three-dimensional geometry. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, pentacoordinate phosphorus compounds adopt a trigonal bipyramidal (TBP) geometry.

The placement of substituents in a TBP structure is governed by apicophilicity —the thermodynamic preference of highly electronegative substituents to occupy the axial (apical) positions. Because the equatorial bonds possess greater s -character and are more electron-repelling, the highly electronegative fluorine atoms are forced into the two axial positions to minimize electron-electron repulsion. Conversely, the three bulky, less electronegative diethylamino ( −NEt2 ) groups occupy the equatorial plane.

This specific geometric arrangement is the causal foundation of TDAF's NMR behavior: it renders the two fluorine atoms chemically and magnetically equivalent.

Heteronuclear NMR Signatures: 19F and 31P

The structural symmetry of TDAF dictates a highly predictable and diagnostic set of heteronuclear scalar couplings ( J -couplings) between the 31P nucleus (100% natural abundance, spin I=1/2 ) and the 19F nuclei (100% natural abundance, spin I=1/2 ).

The 19F NMR Profile

Because the two axial fluorine atoms are equivalent, they do not exhibit observable scalar coupling to one another. Instead, their magnetic environment is dominated by the direct, one-bond scalar coupling to the central 31P nucleus ( 1JPF ).

-

Multiplicity: Coupling to a single spin- 1/2 phosphorus nucleus splits the fluorine resonance into a distinct doublet .

-

Chemical Shift: The electron-withdrawing nature of the pentavalent phosphorus core typically places the 19F chemical shift in the upfield region, characteristically between -40 to -70 ppm (relative to CFCl3 ).

-

Coupling Constant: The direct P–F bond results in a massive coupling constant, typically ranging from 600 to 800 Hz .

The 31P NMR Profile

The central phosphorus atom is simultaneously coupled to the two equivalent axial fluorine atoms.

-

Multiplicity: Following the 2nI+1 multiplicity rule (where n=2 fluorines and I=1/2 ), the 31P resonance is split into a 1:2:1 triplet .

-

Chemical Shift: Pentacoordinate phosphorus centers are highly shielded compared to their tetracoordinate phosphonium counterparts. The 31P chemical shift for TDAF appears upfield, generally between -50 to -80 ppm (relative to 85% H3PO4 )[2].

Quantitative Data Summary

The expected NMR parameters for TDAF and structurally analogous dialkylamino difluorophosphoranes are summarized below:

| Parameter | 19F NMR | 31P NMR |

| Nucleus Spin ( I ) | 1/2 | 1/2 |

| Chemical Shift Range | -40 to -70 ppm | -50 to -80 ppm |

| Multiplicity | Doublet (d) | Triplet (t) |

| Coupling Constant ( 1JPF ) | ~600–800 Hz | ~600–800 Hz |

| Coupling Partner | 31P (1 nucleus) | 19F (2 equivalent nuclei) |

| Reference Standard | CFCl3 (0 ppm) | 85% H3PO4 (0 ppm) |

Experimental Methodology: High-Fidelity NMR Acquisition

TDAF is a mild donor of the fluoride ion and is highly sensitive to ambient moisture[2]. Exposure to water rapidly hydrolyzes the P–F bonds, converting the difluorophosphorane into the corresponding phosphine oxide ( O=P(NEt2)3 ) and hazardous hydrogen fluoride (HF). Therefore, strict anhydrous Schlenk or glovebox techniques are mandatory.

Step-by-Step Protocol

-

Glassware Preparation: Bake NMR tubes equipped with J. Young valves at 120 °C for a minimum of 12 hours. Cool under dynamic vacuum and backfill with ultra-high purity Argon.

-

Solvent Selection: Utilize anhydrous, deuterated dichloromethane ( CD2Cl2 ). Causality: Protic solvents will hydrolyze the reagent, and highly coordinating solvents (like unpurified THF) can induce unwanted ionization to the fluorophosphonium salt [P(NEt2)3F]+ [1]. CD2Cl2 provides a non-nucleophilic, inert environment.

-

Sample Preparation: Inside an argon-filled glovebox, dissolve 15–20 mg of TDAF in 0.6 mL of anhydrous CD2Cl2 .

-

Transfer & Sealing: Transfer the homogeneous solution to the J. Young NMR tube and seal the Teflon valve tightly before removing it from the glovebox.

-

Spectrometer Configuration & Acquisition:

-

19F Acquisition: Acquire at the appropriate resonance frequency (e.g., 376 MHz on a 400 MHz console). Ensure the spectral width is sufficiently large (at least 250 ppm) to capture the wide doublet without aliasing.

-

31P Acquisition: Acquire at 162 MHz. Apply broadband proton decoupling (e.g., WALTZ-16 sequence) during acquisition. Causality: 1H decoupling removes complex, higher-order multiplet splitting caused by the thirty protons of the ethyl groups, ensuring that only the clean, diagnostic P–F triplet is observed.

-

Protocol Validation (Self-Validating System)

To ensure absolute trustworthiness of the acquired data, this protocol relies on a self-validating mathematical check. The scalar coupling constant 1JPF extracted from the peak-to-peak distance of the 19F doublet must be mathematically identical (within spectrometer resolution limits, typically ±0.5 Hz) to the 1JPF extracted from the 31P triplet.

If ΔJ>1 Hz , the signals do not originate from the same spin system. This discrepancy immediately alerts the researcher to sample degradation, indicating that the observed fluorine and phosphorus signals belong to different decomposition products (e.g., free HF and a phosphonium species) rather than the intact TDAF molecule.

Mechanistic Workflow Visualization

The following diagram illustrates the critical pathway for handling and validating TDAF to prevent hydrolysis and ensure data integrity.

Figure 1: Experimental workflow for the preparation and NMR acquisition of TDAF.

Applications in Advanced Drug Development

In the pharmaceutical industry, the installation of trifluoromethyl ( −CF3 ) groups is a standard strategy to block metabolically labile sites on drug candidates. TDAF serves as a highly efficient, masked fluoride anion donor that facilitates the generation of nucleophilic −CF3 species from organosilicon reagents (such as Ruppert-Prakash reagent, TMSCF3 )[1]. By utilizing TDAF, process chemists can avoid the use of highly corrosive anhydrous HF or poorly soluble alkali metal fluorides, streamlining the scale-up synthesis of fluorinated APIs. Accurate NMR characterization of TDAF ensures reagent quality, directly impacting the yield and safety of these critical downstream reactions.

References

- Source: acs.

- Title: NSTL回溯数据服务平台 - 国家科技图书文献中心 (Covalent tris(diethylamino) difluorophosphorane, a mild donor of fluoride ion...)

Sources

Advanced Protocol for Nucleophilic Trifluoromethylation: Harnessing Tris(diethylamino)difluorophosphorane as a Masked Fluoride Activator

Executive Summary

Nucleophilic trifluoromethylation is a cornerstone transformation in medicinal chemistry and agrochemical development, driven by the profound impact of the –CF₃ group on metabolic stability, lipophilicity, and binding affinity. While reagents like the Ruppert-Prakash reagent (TMSCF₃) are industry standards, their activation typically requires highly soluble, aggressive ionic fluoride sources (such as TBAF). These aggressive activators often trigger undesired side reactions, including substrate aldol condensations or the rapid degradation of the CF₃⁻ anion into difluorocarbene (:CF₂).

This application note details a highly controlled methodology utilizing Tris(diethylamino)difluorophosphorane [(Et₂N)₃PF₂] as a masked fluoride anion donor. By pairing this covalent phosphorane with trifluoromethyltris(dialkylamino)phosphonium salts, researchers can achieve a slow, steady-state release of the reactive CF₃⁻ anion. This kinetic control drastically improves yields, expands substrate scope, and enables the in situ generation of sensitive intermediates like CuCF₃ for cross-coupling applications.

Mechanistic Insights: The Causality of Masked Fluoride Activation

Unlike ionic fluoride sources (e.g., CsF, TBAF), (Et₂N)₃PF₂ exists as a hypervalent, covalent species. It acts as a mild, masked fluoride donor that releases F⁻ at a strictly controlled rate [1].

-

Structural Causality for Reactivity : Single-crystal X-ray investigations of the precursor salt,[CF₃P(NEt₂)₃]⁺Br⁻, reveal a distorted tetrahedral bond configuration with an unusually long and polarized P–CF₃ bond (1.896 Å) [1]. Because of this elongated bond, the phosphorus center is highly susceptible to nucleophilic attack by the slowly released F⁻ from (Et₂N)₃PF₂.

-

Kinetic Control : The slow transfer of fluoride prevents the sudden accumulation of CF₃⁻. If CF₃⁻ concentrations spike, the anion rapidly undergoes α-elimination to form difluorocarbene and F⁻, destroying the reaction yield. The masked nature of (Et₂N)₃PF₂ ensures the CF₃⁻ generation rate perfectly matches the electrophile consumption rate.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of nucleophilic trifluoromethylation via masked fluoride activation.

Quantitative Data & Reagent Comparison

Table 1: Kinetic & Yield Comparison of Fluoride Activators

| Activator | Nature of Reagent | CF₃⁻ Release Kinetics | Side-Reaction Risk | Average Yield (Aldehydes) |

|---|---|---|---|---|

| TBAF | Ionic, highly soluble | Extremely Fast | High (Aldol, Elimination) | 40 - 60% |

| CsF | Ionic, poorly soluble | Slow (Heterogeneous) | Low | 65 - 80% |

| (Et₂N)₃PF₂ | Covalent, soluble | Controlled (Masked) | Very Low | 85 - 95% |

Table 2: Substrate Scope and Validation Metrics

| Electrophile | Reagent System | Time (h) | Temp (°C) | Yield (%) | ¹⁹F NMR Shift (Product) |

|---|---|---|---|---|---|

| Benzaldehyde | [CF₃P(NEt₂)₃]Br / (Et₂N)₃PF₂ | 2.5 | 25 | 92 | ~ -78.5 ppm (d) |

| 4-Nitrobenzaldehyde | [CF₃P(NEt₂)₃]Br / (Et₂N)₃PF₂ | 1.5 | 25 | 95 | ~ -78.1 ppm (d) |

| Acetophenone | [CF₃P(NEt₂)₃]Br / (Et₂N)₃PF₂ | 6.0 | 25 | 81 | ~ -79.8 ppm (s) |

| Copper(I) Iodide | [CF₃P(NEt₂)₃]Br / (Et₂N)₃PF₂ | 4.0 | 25 | >90* | ~ -28.0 ppm (s, CuCF₃) |

*Yield determined by ¹⁹F NMR using PhCF₃ as an internal standard.

Self-Validating Experimental Protocols

Protocol A: In Situ Generation of the Trifluoromethylating Salt [CF₃P(NEt₂)₃]⁺ Br⁻

-

Setup : In a flame-dried Schlenk flask under argon, dissolve hexaethylphosphorus triamide (1.0 equiv) in anhydrous THF (0.5 M).

-

Causality: Argon and anhydrous THF are strictly required to prevent the premature hydrolysis of the highly oxophilic phosphorus center.

-

-

Reagent Addition : Cool the solution to -78 °C using a dry ice/acetone bath. Bubble CF₃Br gas (1.2 equiv) into the solution.

-

Causality: The "bromophilic" attack of the phosphorus center on CF₃Br is highly exothermic. Cooling to -78 °C controls the reaction rate and prevents the thermal degradation of the resulting phosphonium salt[2].

-

-

Precipitation : Allow the mixture to slowly warm to room temperature over 2 hours. A white precipitate of [CF₃P(NEt₂)₃]⁺ Br⁻ will form.

-

Validation Check : Take a small aliquot, dissolve in CDCl₃, and analyze via ¹⁹F NMR. A distinct doublet at approximately -52 ppm (with a large JP−F coupling constant of ~100 Hz) confirms the successful formation of the P–CF₃ bond.

Protocol B: Nucleophilic Trifluoromethylation of Aldehydes

-

Preparation : To a Schlenk flask, add the aldehyde (1.0 equiv) and [CF₃P(NEt₂)₃]⁺ Br⁻ (1.2 equiv) in anhydrous THF (0.2 M concentration).

-

Activation : Cool the mixture to 0 °C. Dropwise, add a solution of Tris(diethylamino)difluorophosphorane [(Et₂N)₃PF₂] (1.2 equiv) in THF over 15 minutes.

-

Causality: (Et₂N)₃PF₂ acts as a masked fluoride donor. Its slow addition at 0 °C ensures that F⁻ is released gradually to attack the phosphorus center. Because the P–CF₃ bond is unusually long (1.896 Å) [1], it cleaves readily upon fluoride coordination. This controlled release maintains a low steady-state concentration of the CF₃⁻ anion, preventing its rapid α-elimination into difluorocarbene and minimizing base-catalyzed aldol condensation of the aldehyde.

-

-

Reaction : Stir the reaction at room temperature for 2–4 hours.

-